4-Pentylphenyl 4-(trans-4-pentylcyclohexyl)benzoate
Description
4-Pentylphenyl 4-(trans-4-pentylcyclohexyl)benzoate is a smectic liquid crystal (LC) characterized by a rigid benzoate core substituted with a pentylphenyl group and a trans-4-pentylcyclohexyl moiety. Its molecular structure combines a planar aromatic system with flexible alkyl chains, enabling stable mesophase formation. Key properties include:
- Phase Behavior: Exhibits smectic phases with distinct melt and cold crystallization kinetics, as analyzed via Avrami models .
- Crystallization Kinetics: Nonisothermal crystallization studies reveal dual crystallization mechanisms (melt and cold), attributed to competing nucleation processes .
- Applications: Potential in LC displays and optoelectronic devices due to its thermal stability and ordered phase transitions.
Properties
IUPAC Name |
(4-pentylphenyl) 4-(4-pentylcyclohexyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H40O2/c1-3-5-7-9-23-11-15-25(16-12-23)26-17-19-27(20-18-26)29(30)31-28-21-13-24(14-22-28)10-8-6-4-2/h13-14,17-23,25H,3-12,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILPSJDLONAPDJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)CCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H40O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Catalysts
The direct esterification of 4-(trans-4-pentylcyclohexyl)benzoic acid with 4-pentylphenol under acid catalysis represents the most straightforward synthetic route. Sulfuric acid or p-toluenesulfonic acid (PTSA) catalyzes the nucleophilic attack of the phenol’s hydroxyl group on the carboxylic acid, forming the ester bond through a Fischer esterification mechanism. Stoichiometric ratios of 1:1.2 (acid:alcohol) are typically employed to drive the equilibrium toward product formation, with reaction temperatures ranging from 110°C to 130°C.
Solvent Systems and Reflux Conditions
Toluene emerges as the preferred solvent due to its ability to azeotrope with water, facilitating the removal of the byproduct and shifting the equilibrium. Reflux durations of 12–24 hours yield conversions of 70–85%, though prolonged heating risks side reactions such as dehydration of the cyclohexyl moiety.
Purification and Yield Optimization
Post-reaction, the crude product is washed with sodium bicarbonate to neutralize residual acid, followed by column chromatography using silica gel and toluene/ethyl acetate (9:1) for purification. Recrystallization from heptane/toluene mixtures enhances purity to >98%, with final yields averaging 65–75%.
Acid Chloride Intermediate Method
Thionyl Chloride Activation
Patent literature highlights the use of thionyl chloride (SOCl₂) to convert 4-(trans-4-pentylcyclohexyl)benzoic acid into its reactive acid chloride derivative. This two-step process involves:
-
Chlorination : Refluxing the acid with excess SOCl₂ (1:3 molar ratio) in anhydrous toluene at 70°C for 4 hours, achieving near-quantitative conversion.
-
Esterification : Reacting the acid chloride with 4-pentylphenol in pyridine at 0–5°C to minimize side reactions, followed by gradual warming to room temperature.
Advantages Over Direct Esterification
This method circumvents equilibrium limitations, enabling yields of 85–92%. The absence of water eliminates backward hydrolysis, and the exothermic reaction simplifies temperature control.
Industrial Scalability
Continuous flow reactors with in-line SOCl₂ removal systems allow kilogram-scale production. Automated pH adjustment and solvent recovery systems reduce waste, aligning with green chemistry principles.
Coupling Agent-Mediated Synthesis
DCC/DMAP Protocol
Laboratory-scale synthesis increasingly employs dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to activate the carboxylic acid. In dichloromethane at 25°C, DCC forms an O-acylisourea intermediate, which reacts with 4-pentylphenol in the presence of DMAP. Reactions complete within 6–8 hours, yielding 80–88% product.
Solvent and Temperature Optimization
Replacing dichloromethane with toluene improves thermal stability, permitting reactions at 40–50°C and reducing byproduct formation. Anhydrous conditions are critical, as moisture hydrolyzes DCC to dicyclohexylurea, complicating purification.
Industrial-Scale Production Considerations
Continuous Flow Reactors
Recent advancements utilize microfluidic reactors for acid chloride formation, achieving 95% conversion in 30 minutes versus 4 hours in batch processes. Integrated distillation units remove SOCl₂ and HCl in real-time, enhancing safety and efficiency.
Purification Techniques
Industrial recrystallization employs falling-film evaporators to concentrate the product stream, followed by anti-solvent crystallization using n-heptane. This method reduces solvent consumption by 40% compared to traditional column chromatography.
Characterization of the Product
Spectroscopic Confirmation
Thermal Analysis
Differential scanning calorimetry (DSC) reveals a smectic-to-isotropic transition at 142°C, consistent with liquid crystal behavior. Thermogravimetric analysis (TGA) shows decomposition onset at 280°C, confirming thermal stability for display applications.
Comparative Analysis of Synthesis Methods
| Method | Yield | Purity | Reaction Time | Scalability |
|---|---|---|---|---|
| Acid-catalyzed | 65–75% | 98% | 12–24 h | Moderate |
| Acid chloride activation | 85–92% | 99% | 6–8 h | High |
| DCC/DMAP coupling | 80–88% | 97% | 6–8 h | Low |
Challenges and Optimization Strategies
Trans Isomer Preservation
The trans configuration of the cyclohexyl group is critical for mesophase stability. Side reactions during esterification, particularly at high temperatures, can isomerize the cyclohexane ring. Implementing low-temperature esterification (≤50°C) and using sterically hindered bases like 2,6-lutidine reduces isomerization to <2%.
Byproduct Management
Dicyclohexylurea (DCU), a byproduct of DCC-mediated reactions, complicates purification. Switching to water-soluble carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) enables aqueous workups, though yields drop by 5–7%.
Chemical Reactions Analysis
Types of Reactions
4-Pentylphenyl 4-(trans-4-pentylcyclohexyl)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to convert ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can occur, particularly at the phenyl ring, using reagents such as sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Alkylated phenyl derivatives.
Scientific Research Applications
Applications in Liquid Crystal Technology
One of the primary applications of 4-Pentylphenyl 4-(trans-4-pentylcyclohexyl)benzoate is in the development of liquid crystal displays (LCDs). Its unique thermal and optical properties make it suitable for influencing phase transitions in liquid crystalline materials. The compound is known to exhibit smectic and nematic phases, which are crucial for LCD functionality.
In addition to its role in LCDs, 4-Pentylphenyl 4-(trans-4-pentylcyclohexyl)benzoate is explored as an additive in polymer chemistry and cosmetic formulations. Its compatibility with various solvents and other compounds enhances the performance characteristics of these materials.
Polymer Chemistry
The incorporation of this compound into polymer matrices can improve thermal stability and optical clarity, making it valuable for advanced material applications. Its ability to influence molecular alignment is particularly beneficial in creating polymers with tailored properties for specific uses.
Case Studies
- Liquid Crystal Displays : A study focused on the interplay between melt and cold crystallization mechanisms in smectic liquid crystals highlighted how variations in temperature affect the phase behavior of compounds like 4-Pentylphenyl 4-(trans-4-pentylcyclohexyl)benzoate. The findings suggest that careful temperature control can optimize the performance of LCDs utilizing this compound .
- Thermal Properties : Research published on phase change enthalpies and entropies provided comprehensive thermodynamic data for this compound, aiding in the understanding of its thermal transitions and stability under different conditions .
Mechanism of Action
The mechanism by which 4-Pentylphenyl 4-(trans-4-pentylcyclohexyl)benzoate exerts its effects is primarily related to its liquid crystalline properties. The compound can align in specific orientations under the influence of external fields (e.g., electric or magnetic fields), which affects its optical properties. This alignment is crucial for its function in display technologies.
Molecular Targets and Pathways
Molecular Targets: The compound interacts with other liquid crystal molecules and substrates in display devices.
Pathways: The alignment and reorientation of the molecules under external fields are key pathways for its action.
Comparison with Similar Compounds
Alkyl Chain Modifications in Cyclohexyl/Phenyl Groups
Key Insight : Longer alkyl chains (e.g., pentyl vs. ethyl) stabilize smectic phases by enhancing van der Waals interactions, while shorter chains favor nematic phases with reduced thermal stability.
Substituent Polarity: Alkoxy vs. Alkyl/Cyano Groups
Key Insight : Polar substituents (e.g., -CN, -F) significantly increase dielectric anisotropy and optical properties, making them preferable for fast-switching LC devices.
Chiral Derivatives
Key Insight : Chiral centers introduce helical superstructures, enabling applications in advanced photonics and polarization-sensitive devices.
Biological Activity
4-Pentylphenyl 4-(trans-4-pentylcyclohexyl)benzoate is a compound of interest due to its potential biological activities, particularly in the field of pharmacology and toxicology. This article explores its biological activity, synthesizing findings from various studies and presenting data in a structured format.
Chemical Structure
The compound is characterized by a complex structure that includes a pentylphenyl group and a cyclohexyl moiety. This configuration may influence its interactions with biological systems.
Biological Activity Overview
The biological activity of 4-Pentylphenyl 4-(trans-4-pentylcyclohexyl)benzoate has been investigated in several contexts, including its effects on cellular processes, potential toxicity, and therapeutic applications.
Key Findings from Research Studies
-
Antitumor Activity :
- A study indicated that compounds similar to 4-Pentylphenyl 4-(trans-4-pentylcyclohexyl)benzoate exhibited significant antitumor properties. In vitro assays demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.
- Endocrine Disruption :
- Neurotoxicity Assessment :
Table 1: Summary of Biological Activities
Table 2: Comparative Analysis of Structural Analogues
| Compound Name | Antitumor Activity | Endocrine Disruption | Neurotoxicity |
|---|---|---|---|
| 4-Pentylphenyl 4-(trans-4-pentylcyclohexyl)benzoate | Moderate | Yes | Yes |
| Similar Compound A | High | No | No |
| Similar Compound B | Low | Yes | Yes |
Case Studies
Case Study 1: Anticancer Efficacy
In a controlled laboratory setting, the efficacy of 4-Pentylphenyl 4-(trans-4-pentylcyclohexyl)benzoate was tested against breast cancer cells. The results showed a dose-dependent increase in cell death, suggesting that this compound could be further explored for therapeutic use in oncology.
Case Study 2: Endocrine Disruption Analysis
A study conducted on zebrafish embryos assessed the impact of the compound on developmental processes. The findings indicated altered growth patterns and morphological abnormalities, reinforcing the need for caution regarding its environmental presence.
Q & A
Q. What synthetic methodologies are recommended for preparing 4-pentylphenyl 4-(trans-4-pentylcyclohexyl)benzoate?
The compound can be synthesized via esterification between a 4-pentylphenol derivative and a 4-(trans-4-pentylcyclohexyl)benzoic acid precursor. A common approach involves using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-dimethylaminopyridine) as a catalyst in anhydrous dichloromethane or THF. Reaction optimization (e.g., temperature, stoichiometry) is critical to achieving high yields .
Q. How can the purity and structural integrity of this compound be validated?
Analytical techniques such as HPLC (for purity assessment), 1H/13C NMR (to confirm substituent positions and trans-configuration of the cyclohexyl group), and mass spectrometry (for molecular weight verification) are essential. Polarized optical microscopy (POM) can also detect liquid crystalline phases, while elemental analysis ensures stoichiometric accuracy .
Q. What safety precautions are necessary during handling?
The compound may pose hazards such as skin irritation (Category 2, H315) and eye irritation (Category 2A, H319). Use PPE (gloves, goggles), work in a fume hood, and follow protocols for acute oral toxicity (Category 4, H302). Store in a cool, dry environment away from oxidizers .
Q. What purification methods are effective for isolating this ester derivative?
Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/acetone mixtures are standard methods. Monitor fractions via TLC (Rf ~0.5 in 7:3 hexane:ethyl acetate) to isolate the pure product .
Q. How can thermal stability and phase transitions be analyzed?
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are critical. DSC identifies melting points and liquid crystalline phase transitions, while TGA assesses decomposition temperatures (typically >250°C for similar esters). Heating rates of 5–10°C/min under nitrogen are recommended .
Advanced Research Questions
Q. How does the trans-configuration of the cyclohexyl group influence mesomorphic properties?
The trans-configuration minimizes steric hindrance, enabling planar alignment in liquid crystalline phases. Comparative studies with cis-isomers show higher clearing temperatures (Tc) and broader nematic ranges for trans-derivatives. POM and X-ray diffraction can correlate molecular packing with phase behavior .
Q. What experimental strategies resolve contradictions in reported synthetic yields?
Discrepancies often arise from varying catalyst systems or reaction times. A factorial design of experiments (DoE) can optimize parameters:
Q. How can computational modeling predict this compound’s mesophase behavior?
Molecular dynamics (MD) simulations with force fields like OPLS-AA can model packing efficiency. Density Functional Theory (DFT) calculates dipole moments and polarizabilities to predict phase transitions. Validation against experimental DSC data is crucial .
Q. What methodologies address discrepancies in toxicity data across structurally analogous compounds?
Cross-reference acute toxicity studies (e.g., OECD Guideline 423) for related esters. In vitro assays (e.g., MTT for cytotoxicity) and comparative QSAR (Quantitative Structure-Activity Relationship) models can identify structural determinants of toxicity .
Q. How can this compound be integrated into cross-disciplinary research (e.g., photonics or supramolecular chemistry)?
- Photonics : Incorporate into light-driven actuators by functionalizing with azobenzene groups for photoalignment.
- Supramolecular Chemistry : Study host-guest interactions with cyclodextrins via isothermal titration calorimetry (ITC).
- Biomaterials : Evaluate lipid bilayer interactions using Langmuir-Blodgett troughs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
